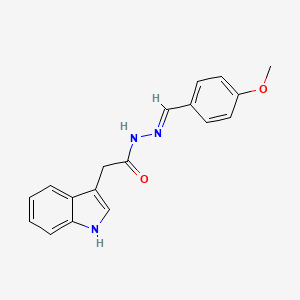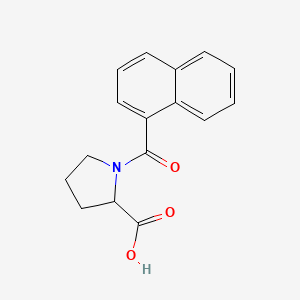
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, belongs to the class of pyrazole derivatives known for their diverse chemical and physical properties, leading to a wide range of applications in chemical synthesis and potential biological activities. While specific studies directly addressing this compound are scarce, insights can be drawn from related pyrazole derivatives to understand its synthesis, structure, reactions, and properties.
Synthesis Analysis
Pyrazole derivatives, including our compound of interest, are typically synthesized through a series of reactions involving the condensation of hydrazines with 1,3-diketones or aldehydes in the presence of various catalysts. The synthesis can be tailored to introduce specific substituents on the pyrazole ring, including methylphenyl and carbaldehyde oxime groups, to achieve the desired structural and functional attributes (Kiran Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the spatial arrangement of substituent groups, significantly influences their chemical behavior. For instance, studies on related compounds show that the presence of substituents like methylphenyl and carbaldehyde oxime groups can lead to specific molecular conformations and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties (Butcher et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. The reactivity of the oxime group, in particular, can lead to transformations into nitriles or other derivatives under specific conditions, offering a pathway for further functionalization of the pyrazole core (Attaryan et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the material's stability and physical characteristics (Xu & Shi, 2011).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has shown the synthesis of novel pyrazole derivatives with significant antimicrobial and antifungal activities. For instance, a study by Bhat et al. (2016) described the design, synthesis, and characterization of new triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Antioxidant Activities
Pyrazole-based compounds have also been found to exhibit antioxidant properties. For example, Lanke and Sekar (2016) synthesized pyrazole-based derivatives that showed high first-order hyperpolarizability, indicating their potential for various biological and pharmacological applications (Lanke & Sekar, 2016).
Anti-inflammatory and Analgesic Activities
Further studies have explored the synthesis of pyrazole derivatives with anti-inflammatory and analgesic activities. Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles having 2-thienylpyrazole moiety, which exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
Photophysical and Electronic Properties
The photophysical and electronic properties of pyrazole derivatives have been a subject of interest as well. A study by Kenchappa et al. (2017) focused on the synthesis of coumarin derivatives containing pyrazole and indenone rings, demonstrating significant antioxidant and antihyperglycemic activities. This research underscores the versatility of pyrazole derivatives in developing compounds with beneficial biological activities (Kenchappa et al., 2017).
Mécanisme D'action
The mechanism of action of oximes can vary depending on their specific structure and application. Many oximes act as reactivators of acetylcholinesterase, an enzyme that is often inhibited by organophosphorus compounds . They can also inhibit various kinases, enzymes that play key roles in cellular processes .
Propriétés
IUPAC Name |
(NE)-N-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-7-9-14(10-8-13)17-15(11-18-21)12-20(19-17)16-5-3-2-4-6-16/h2-12,21H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAQMEXZOQVWHP-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)
![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)
![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)


![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)
![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)
![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)
![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)